4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine ring, and a pyrrolidinone moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine and pyrrolidinone groups, and the final coupling reaction. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or DMF, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve solvents like ethanol, methanol, or dichloromethane, and temperatures from 0°C to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl): A compound with similar structural features but different functional groups.
(S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile: Another compound with a piperazine ring and pyrimidine moiety.
Uniqueness
4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-29-17-8-9-21-19(23-17)24-11-13-25(14-12-24)20(28)22-15-4-6-16(7-5-15)26-10-2-3-18(26)27/h4-9H,2-3,10-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFPWFUZBFHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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